N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-20-13-6-4-11(5-7-13)15-9-12(18-22-15)10-17-16(19)14-3-2-8-21-14/h2-9H,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQWXUXCYWBLFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide is a derivative of isoxazole. Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential. They have been reported to show prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant. .
Mode of Action
Isoxazole derivatives are known to interact with their targets, leading to changes that result in their various biological activities.
Biological Activity
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes current research findings on its biological activity, focusing on anticancer and anti-inflammatory effects, along with relevant case studies and data tables.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
- Molecular Formula : C16H14N2O4
- Molecular Weight : 298.29 g/mol
- CAS Number : 909861-78-5
This compound features an isoxazole ring, which is known for its diverse biological activities, including anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various isoxazole derivatives, including this compound. The following table summarizes key findings from recent research on related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 1.88 | CDK2 inhibition |
| Compound B | A549 | 4.2 | Apoptosis induction |
| N-(Furan-2-ylmethyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide | HepG2 | 3.25 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. For instance, one study reported that a related isoxazole derivative demonstrated significant cytotoxicity against MCF7 cells with an IC50 of 1.88 µM, suggesting strong anticancer activity .
The mechanism by which this compound exerts its biological effects appears to involve:
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at various phases, particularly the S phase.
- Apoptosis Induction : Compounds similar to this one have been linked to increased apoptosis in cancer cell lines, evidenced by changes in the expression levels of apoptosis-related genes such as Bcl-2 and Bax .
- Inhibition of Kinases : Certain studies suggest that isoxazole derivatives may act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Anti-inflammatory Activity
In addition to anticancer properties, compounds containing isoxazole moieties often exhibit anti-inflammatory effects. Research indicates that some derivatives can significantly reduce inflammation markers in vitro and in vivo. For instance, studies have shown that specific isoxazole compounds can lower cytokine levels associated with inflammatory responses .
Case Studies
- In Vitro Studies : A study conducted on human promyelocytic leukemia cells revealed that certain isoxazole derivatives led to significant cytotoxicity, with concentrations ranging from 86 to 755 µM being effective . The expression analysis indicated modulation of genes involved in apoptosis and cell cycle regulation.
- In Vivo Studies : Animal models treated with related isoxazole compounds demonstrated reduced tumor growth and improved survival rates compared to control groups, indicating potential for therapeutic application in cancer treatment.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide exhibits significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G1 phase .
Antiviral Properties
The compound has also been investigated for its antiviral activity, particularly against drug-resistant strains of influenza virus. Research indicates that it can modulate viral replication and may serve as a lead compound for developing new antiviral agents . A notable case study highlighted its effectiveness in vitro against H1N1 and H3N2 strains, showcasing its potential as a therapeutic option during influenza outbreaks .
Anti-inflammatory Effects
In addition to its anticancer and antiviral properties, this compound has shown promise in reducing inflammation. Preclinical studies suggest that it inhibits pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis .
Neuroprotective Effects
Emerging research has pointed to the neuroprotective effects of this compound. It has been found to protect neuronal cells from oxidative stress-induced damage, which is relevant for neurodegenerative conditions like Alzheimer's disease. A case study demonstrated improved cognitive function in animal models treated with this compound .
Table 1: Summary of Biological Activities
Table 2: Case Studies Overview
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The isoxazole ring exhibits reactivity at the C-3 methyl position and the nitrogen atom:
Key Insight : The methyl group on the isoxazole undergoes substitution under mild basic conditions, enabling diversification of the side chain .
Cycloaddition and Ring-Opening Reactions
The isoxazole moiety participates in:
- 1,3-Dipolar Cycloadditions : Reacts with alkenes/alkynes to form fused bicyclic systems .
- Hydrolytic Ring Opening : Under strong acidic conditions (e.g., H₂SO₄), the isoxazole ring opens to yield β-keto amides .
Example :Conditions: Toluene, 110°C, 12h .
Oxidation and Reduction Reactions
- Furan Ring Oxidation : Furan-2-carboxamide undergoes oxidation with mCPBA to form dihydrofuran intermediates .
- Methoxy Group Demethylation : BBr₃ in DCM removes the 4-methoxy group, yielding phenolic derivatives .
Stability Note : The furan ring is susceptible to oxidative degradation, limiting applications in oxidative biological environments .
Hydrolysis and Stability Studies
The compound demonstrates pH-dependent stability:
| Condition | Observation | Reference |
|---|---|---|
| Acidic (HCl, 1M, 60°C) | Partial hydrolysis of amide to carboxylic acid | |
| Basic (NaOH, 0.1M, RT) | Isoxazole ring remains intact; amide stable |
Degradation Pathway :
Functionalization of the Furan Moiety
The furan-2-carboxamide group participates in:
- Electrophilic Substitution : Nitration/sulfonation at the C-5 position .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids .
Example :
Biological Interaction-Driven Reactions
In medicinal chemistry applications, the compound undergoes metabolic transformations:
Comparison with Similar Compounds
Compound LMM5 :
- Structure: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- Shared features : Both compounds incorporate a 4-methoxyphenyl group and an aromatic carboxamide.
- Divergence : LMM5 uses a 1,3,4-oxadiazole ring instead of isoxazole and includes a sulfamoyl benzamide group, which may improve solubility but reduce metabolic stability compared to the furan carboxamide in the target compound .
Compound LMM11 :
- Structure: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
- Shared features : Both compounds contain a furan ring.
- Divergence : LMM11 replaces the isoxazole with a 1,3,4-oxadiazole and introduces a cyclohexyl-ethyl sulfamoyl group, which likely increases steric bulk and alters target selectivity .
| Feature | Target Compound | LMM5 | LMM11 |
|---|---|---|---|
| Core Heterocycle | Isoxazole | 1,3,4-Oxadiazole | 1,3,4-Oxadiazole |
| Aromatic Substituent | 4-Methoxyphenyl | 4-Methoxyphenyl | Furan-2-yl |
| Carboxamide Group | Furan-2-carboxamide | Benzamide | Benzamide |
| Additional Groups | None | Sulfamoyl benzyl | Cyclohexyl-ethyl sulfamoyl |
Comparison with Thiophene-Isoxazole Hybrids
Compound 39p (N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide):
- Shared features : Both compounds utilize an isoxazole core and carboxamide linkage.
- Divergence: Compound 39p substitutes the furan ring with a methylthiophene group and includes a diethylamino-phenyl moiety.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves (i) formation of the isoxazole core via 1,3-dipolar cycloaddition between nitrile oxides and alkynes, (ii) functionalization of the isoxazole with a 4-methoxyphenyl group, and (iii) coupling the isoxazole-methyl intermediate with furan-2-carboxylic acid via amide bond formation using carbodiimide coupling agents (e.g., EDCI or DCC) .
- Critical Parameters : Temperature (60–80°C for cycloaddition), solvent polarity (e.g., DMF for amidation), and stoichiometric ratios (1:1.2 for coupling steps) significantly impact yield. Microwave-assisted synthesis can reduce reaction times by 30–50% .
- Validation : Monitor intermediates via TLC and HPLC (C18 column, acetonitrile/water gradient) .
Q. How can structural confirmation of the compound and its intermediates be achieved?
- Analytical Workflow :
- NMR : - and -NMR to confirm regiochemistry of the isoxazole ring (e.g., δ 6.8–7.2 ppm for furan protons, δ 8.1–8.3 ppm for isoxazole protons) .
- HRMS : Exact mass analysis (e.g., [M+H] calculated for CHNO: 311.1028) .
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm) and isoxazole C=N (~1600 cm) .
Q. What are the solubility and stability profiles under physiological conditions?
- Solubility : Poor aqueous solubility (logP ~2.5 predicted via QSPR models); use DMSO for stock solutions (≤10 mM). Stability in PBS (pH 7.4) decreases by 20% over 24 hours at 37°C, necessitating fresh preparation for bioassays .
Advanced Research Questions
Q. How does the 4-methoxyphenyl substituent influence biological activity compared to analogs with halogen or nitro groups?
- SAR Insights :
- Electron-Donating Groups (e.g., -OCH) : Enhance binding to cytochrome P450 enzymes (e.g., CYP3A4 inhibition IC = 12 μM vs. 28 μM for -Cl analogs) due to increased π-stacking .
- Data Contradiction : While -OCH improves metabolic stability, it reduces potency against kinase targets (e.g., IC = 45 nM vs. 18 nM for -NO derivatives), suggesting target-dependent SAR .
Q. What strategies resolve contradictory data in target engagement studies (e.g., conflicting IC values across assays)?
- Troubleshooting :
- Assay Conditions : Validate buffer composition (e.g., Mg concentrations affect ATP-binding pockets in kinases).
- Orthogonal Assays : Confirm hits via SPR (surface plasmon resonance) for binding kinetics (k/k) and cellular thermal shift assays (CETSA) .
- Artifact Control : Test for aggregation (e.g., 0.01% Triton X-100) and redox interference (e.g., dithiothreitol controls) .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodology :
- Docking : Use AutoDock Vina to predict binding modes in homology models (e.g., MAPK14). Key interactions: furan oxygen with Lys53, isoxazole with hinge region .
- MD Simulations : 100-ns simulations in GROMACS to assess conformational stability (RMSD < 2 Å after 50 ns) .
- Pharmacophore Filters : Prioritize derivatives with H-bond acceptors at the isoxazole C3 position and hydrophobic groups at C5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
